ZL0590

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

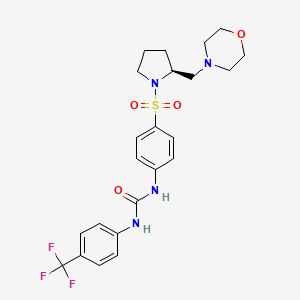

C23H27F3N4O4S |

|---|---|

Molekulargewicht |

512.5 g/mol |

IUPAC-Name |

1-[4-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]-3-[4-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C23H27F3N4O4S/c24-23(25,26)17-3-5-18(6-4-17)27-22(31)28-19-7-9-21(10-8-19)35(32,33)30-11-1-2-20(30)16-29-12-14-34-15-13-29/h3-10,20H,1-2,11-16H2,(H2,27,28,31)/t20-/m0/s1 |

InChI-Schlüssel |

ZPMULUKHFNMJPF-FQEVSTJZSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

Kanonische SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Binding Site of ZL0590 on BRD4 BD1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the binding interaction between the chemical probe ZL0590 and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in transcriptional activation. The inhibition of BRD4, particularly its interaction with acetylated lysine residues on histones, represents a promising therapeutic strategy in oncology and inflammation. This compound has been identified as a potent and selective inhibitor of BRD4. Understanding its precise binding mechanism within the BRD4 BD1 acetyl-lysine binding pocket is crucial for the structure-guided design of next-generation therapeutics.

Quantitative Binding Affinity of this compound for BRD4 BD1

The affinity and potency of this compound for BRD4 BD1 have been characterized using various biophysical and biochemical assays. The data consistently demonstrate a high-affinity interaction.

| Parameter | Value (nM) | Assay Method | Reference |

| Kd (Dissociation Constant) | 99 ± 4 | Isothermal Titration Calorimetry (ITC) | |

| IC50 (Half maximal inhibitory concentration) | 140 | AlphaScreen |

The this compound Binding Site and Key Molecular Interactions

Structural studies, specifically X-ray crystallography, have elucidated the precise binding mode of this compound within the acetyl-lysine binding pocket of BRD4 BD1. The inhibitor anchors itself through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

The core of the interaction is a hydrogen bond formed between the nitrogen atom of the pyridazinone ring of this compound and the side chain of asparagine 140 (N140). This interaction mimics the way the native acetyl-lysine ligand binds. Additionally, a water-mediated hydrogen bond is formed with the side chain of tyrosine 97 (Y97), further stabilizing the complex.

The hydrophobic core of the binding pocket, often referred to as the WPF shelf, is also critical for the interaction. The phenyl ring of this compound is positioned to form significant hydrophobic and van der Waals contacts with the following residues:

-

Tryptophan 81 (W81)

-

Proline 82 (P82)

-

Leucine 92 (L92)

-

Leucine 94 (L94)

-

Cysteine 136 (C136)

The diagram below illustrates the logical relationship of these key interactions within the BRD4 BD1 binding pocket.

ZL0590: A Technical Guide to a Selective BRD4 BD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. Its involvement in various pathological processes, particularly in inflammation and cancer, has made it an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to investigate BRD4 BD1 biology or as a lead compound for further therapeutic development.

Mechanism of Action: A Novel Binding Site

This compound distinguishes itself from many other BET inhibitors by targeting a unique, previously unreported binding site on BRD4 BD1.[5][6][7] This site is spatially distinct from the canonical acetylated lysine (KAc) binding pocket. The inhibitor binds to a region located at the interface of the αB and αC helices of the bromodomain. This novel mechanism of action contributes to its high selectivity for BRD4 BD1.[6] X-ray crystallography studies have been instrumental in elucidating this unique binding mode.[6][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of this compound

| Target | Assay Format | IC50 (nM) | Reference |

| Human BRD4 BD1 | TR-FRET | 90 | [1][2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Stimulus | Target Gene | IC50 (nM) | Reference |

| hSAECs | Poly(I:C) | CIG5 (RSAD2) | 220 | [3] |

| hSAECs | Poly(I:C) | IL-6 | 370 | [3] |

Table 3: Selectivity Profile of this compound

While a comprehensive BROMOscan profile is recommended for a complete picture of selectivity, published data indicates that this compound is highly selective for BRD4 BD1 over other bromodomains, including BRD4 BD2 and those of other BET family members. The following is a representative, not exhaustive, list of its selectivity.

| Bromodomain | Selectivity vs. BRD4 BD1 |

| BRD4 BD2 | >10-fold |

| Other BET family BDs | High |

| Non-BET bromodomains | High |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 BD1 Binding

This protocol is adapted from standard commercially available BRD4 BD1 TR-FRET assay kits and is suitable for determining the IC50 of this compound.

Materials:

-

Recombinant Human BRD4 BD1 protein

-

Biotinylated histone H4 acetylated peptide (ligand)

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled streptavidin (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20

-

This compound compound stock solution in DMSO

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

-

Prepare a master mix containing the BRD4 BD1 protein and the biotinylated histone peptide in Assay Buffer.

-

Add 8 µL of the master mix to each well.

-

Prepare a detection mix containing the Tb-labeled anti-GST antibody and fluorescein-labeled streptavidin in Assay Buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of excitation at 340 nm and measuring emission at 620 nm (Terbium) and 665 nm (Fluorescein).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC50 using a suitable nonlinear regression model.

Cellular Assay for Anti-Inflammatory Activity in hSAECs

This protocol outlines the methodology to assess the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Cell culture medium (e.g., SABM supplemented with growth factors)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

This compound compound stock solution in DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Validated qPCR primers for human IL-6 and RSAD2 (CIG5) and a reference gene (e.g., GAPDH)

Procedure:

-

Seed hSAECs in appropriate cell culture plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.

-

Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 4-6 hours to induce an inflammatory response.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using validated primers for IL6, RSAD2 (CIG5), and a housekeeping gene. A typical qPCR program would be:

-

Initial denaturation: 95°C for 10 minutes

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis

-

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Plot the percentage of inhibition of gene expression against the logarithm of the this compound concentration to calculate the IC50 values.

Selectivity Profiling using BROMOscan

A comprehensive assessment of the selectivity of this compound is best achieved using a platform like BROMOscan (DiscoverX), which is a competition binding assay.

Principle: The BROMOscan technology utilizes a competition binding assay where a test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand. The amount of bromodomain protein bound to the solid support is quantified using qPCR. A reduction in the qPCR signal indicates that the test compound is competing with the immobilized ligand for binding to the bromodomain. This allows for the determination of binding affinities (Kd) across a large panel of bromodomains.

General Workflow:

-

This compound is serially diluted and incubated with a panel of DNA-tagged bromodomains.

-

The mixture is added to wells containing an immobilized ligand for each respective bromodomain.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound, DNA-tagged bromodomain is quantified by qPCR.

-

The results are typically reported as a percentage of the DMSO control, and Kd values can be determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway of BRD4 in Inflammation

Caption: BRD4's role in activating inflammatory gene expression via the NF-κB pathway and its inhibition by this compound.

Experimental Workflow for Cellular Activity Assay

Caption: Step-by-step workflow for the cellular assay to determine the IC50 of this compound.

TR-FRET Assay Principle

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of supplementary material in biomedical journal articles: surveys of authors, reviewers and readers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RSAD2 radical S-adenosyl methionine domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

ZL0590: A Technical Guide to a Novel BRD4 BD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] It exhibits significant anti-inflammatory properties by targeting a novel, non-acetylated lysine binding site on BRD4 BD1, thereby modulating the NF-κB signaling pathway.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a technical resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex chemical structure designed for high-affinity and selective binding to BRD4 BD1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-1-(4-((2-(morpholinomethyl)pyrrolidin-1-yl)sulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea | [1] |

| Chemical Formula | C23H27F3N4O4S | [1] |

| Molecular Weight | 512.55 g/mol | [1] |

| SMILES | O=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=C(S(=O)(N3--INVALID-LINK--CCC3)=O)C=C2 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO (10 mM) | |

| Storage | Store at -20°C for long-term storage. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the first bromodomain (BD1) of BRD4.[2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.

Unlike many other BET inhibitors that target the canonical acetylated lysine (KAc) binding pocket, this compound binds to a distinct, previously unreported allosteric site on BRD4 BD1.[2] This novel binding mode is responsible for its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members.

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BRD4 is a key coactivator of NF-κB, which is a master regulator of inflammatory gene expression. By inhibiting BRD4 BD1, this compound disrupts the interaction between BRD4 and acetylated RelA, a subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as IL-6 and CIG5.

Quantitative Data

This compound demonstrates potent and selective inhibition of BRD4 BD1 and significant anti-inflammatory activity in cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 (nM) | Notes | Reference |

| Human BRD4 BD1 | 90 | TR-FRET Assay | [3] |

| Human BRD4 BD2 | >1000 | TR-FRET Assay | [2] |

| Human BRD2 BD1 | >1000 | TR-FRET Assay | [2] |

| Human BRD2 BD2 | >1000 | TR-FRET Assay | [2] |

| Poly(I:C)-induced CIG5 expression in hSAECs | 220 | Cellular Assay | [3] |

| Poly(I:C)-induced IL-6 expression in hSAECs | 370 | Cellular Assay | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from Liu Z, et al. J Med Chem. 2022.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For detailed procedures, reagents, and reaction conditions, please refer to the supporting information of the primary publication.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay is used to determine the binding affinity of this compound to BRD4 bromodomains.

Materials:

-

Recombinant human BRD4 BD1 and BD2 proteins

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody

-

Streptavidin-conjugated APC (Allophycocyanin)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add BRD4 bromodomain protein, biotinylated histone peptide, and the this compound dilution.

-

Incubate the mixture at room temperature for 30 minutes.

-

Add the Europium-labeled antibody and streptavidin-APC conjugate to the wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cellular Assay for Anti-Inflammatory Activity

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).

Materials:

-

Human small airway epithelial cells (hSAECs)

-

Cell culture medium and supplements

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

This compound

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Protocol:

-

Seed hSAECs in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with Poly(I:C) (a viral mimic that induces an inflammatory response) for 4 hours.

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH).

-

Normalize the expression of target genes to the housekeeping gene and calculate the percentage of inhibition relative to the Poly(I:C)-treated control without the inhibitor.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 values.

Mouse Model of Acute Airway Inflammation

This in vivo model is used to evaluate the efficacy of this compound in a living organism.

Materials:

-

C57BL/6J mice

-

Poly(I:C)

-

This compound formulation for oral administration

-

Equipment for bronchoalveolar lavage (BAL)

-

ELISA kits for cytokine measurement

Protocol:

-

Acclimatize C57BL/6J mice for at least one week.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.

-

After 1 hour, challenge the mice with an intranasal instillation of Poly(I:C) to induce airway inflammation.

-

After 24 hours, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect airway fluid.

-

Analyze the BAL fluid for total and differential immune cell counts.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the BAL fluid using ELISA.

-

Compare the results from the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory efficacy.

Conclusion

This compound is a promising novel BRD4 BD1 selective inhibitor with potent anti-inflammatory properties. Its unique mechanism of action, targeting an allosteric site, provides a new avenue for the development of more selective and effective therapies for inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers interested in further exploring the therapeutic potential of this compound and other next-generation BET inhibitors.

References

- 1. [A mouse model of acute lung inflammation induced by lipopolysaccharide inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

ZL0590: A Technical Overview of Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of inflammatory diseases.

Quantitative Pharmacokinetic Parameters

This compound has been evaluated in a murine model to determine its pharmacokinetic properties following oral administration. The key parameters are summarized in the table below.

| Parameter | Value | Units |

| Dose | 20 | mg/kg |

| Cmax | 36 | ng/mL |

| AUC0–t | 104 | ng·h/mL |

| Oral Bioavailability (F) | 0.5 | % |

| Data sourced from a study in a murine model.[1] |

Experimental Protocols

The following section outlines the general methodology for conducting in vivo pharmacokinetic studies of orally administered compounds in mice, based on established practices. The specific details for the this compound study are included where available.

Animal Models

-

Species: Mouse (Mus musculus)[1]

-

Strain: Not specified in the available literature. Commonly used strains for pharmacokinetic studies include C57BL/6 and BALB/c.

-

Sex: Not specified.

-

Health Status: Healthy, adult mice are typically used.

-

Acclimation: Animals should be acclimated to the housing conditions for a minimum of one week prior to the study.

Dosing and Administration

-

Compound: this compound

-

Dose: 20 mg/kg[1]

-

Route of Administration: Oral gavage[1]

-

Vehicle: The specific vehicle used for this compound was not detailed in the available literature. A common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline.

-

Fasting: Animals are typically fasted overnight prior to dosing to reduce variability in gastrointestinal absorption.

Blood Sampling

-

Sampling Time Points: The exact time points for blood collection for the this compound study are not specified. A typical schedule for an oral pharmacokinetic study would include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Method of Collection: Blood samples are commonly collected via tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection may be performed via cardiac puncture.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

-

Standard Curve: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the compound in the study samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F).

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

Caption: Workflow for a typical oral pharmacokinetic study in mice.

This compound Mechanism of Action: Inhibition of BRD4-Mediated Pro-inflammatory Gene Expression

Caption: this compound inhibits BRD4, disrupting pro-inflammatory gene expression.

References

ZL0590: A Technical Guide to its Mechanism and Impact on BRD4-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator.[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in regulating the expression of genes involved in inflammation and cancer.[2][4] this compound exhibits its inhibitory effect by binding to a unique, previously unreported site on BRD4 BD1, distinct from the canonical acetylated lysine binding pocket.[1][2][3] This allosteric inhibition mechanism contributes to its selectivity. This technical guide provides an in-depth overview of the effects of this compound on gene expression downstream of BRD4, with a focus on its anti-inflammatory properties and potential implications in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to BRD4 and the Mechanism of this compound

BRD4 is a critical epigenetic regulator that recognizes and binds to acetylated lysine residues on histone and non-histone proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] This function is mediated by its two tandem bromodomains, BD1 and BD2. BRD4 plays a pivotal role in the transcription of a host of genes involved in cell cycle progression, apoptosis, and inflammation, including the well-known oncogene c-MYC and key inflammatory cytokines.[5][6]

This compound is a novel, potent, and orally active inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of BRD4.[2] X-ray crystallography studies have revealed that this compound binds to a distinct site on BRD4 BD1, at the interface of the αB and αC helices.[1][2][3] This binding site is spatially separate from the canonical acetylated lysine (KAc) binding pocket targeted by many pan-BET inhibitors like JQ1.[1][2] The unique binding mode of this compound is thought to contribute to its selectivity for BRD4 BD1 over other BET family bromodomains.

This compound's Effect on Inflammatory Gene Expression

This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory genes. In human small airway epithelial cells (hSAECs), this compound potently inhibits the poly(I:C)-induced expression of inflammatory genes such as CIG5 (interferon-inducible gene) and IL-6 (Interleukin-6).

Quantitative Data on Inflammatory Gene Inhibition

The inhibitory effects of this compound on poly(I:C)-induced gene expression in hSAECs are summarized in the table below.

| Gene Target | This compound IC₅₀ (nM) | Reference Compound 1 (JQ1) IC₅₀ (nM) | Reference Compound 3 IC₅₀ (nM) |

| CIG5 | 200 | 1740 | 980 |

| IL-6 | 370 | >10000 | 1780 |

Data sourced from Liu Z, et al. J Med Chem. 2022.

These data indicate that this compound is significantly more potent than the reference compounds in inhibiting the expression of these key inflammatory genes.

This compound and Downstream Oncogene Expression

BRD4 is a well-established regulator of oncogenes, most notably c-MYC.[5][6] Pan-BET inhibitors, such as JQ1, have been shown to effectively suppress c-MYC transcription and exhibit anti-tumor effects in various cancer models.[5][6][7]

As of the latest available data, specific quantitative studies on the direct effect of this compound on c-MYC or other oncogene expression have not been published. Given this compound's potent and selective inhibition of BRD4 BD1, it is highly anticipated that it will modulate the expression of BRD4-dependent oncogenes. However, the precise quantitative impact may differ from that of pan-BET inhibitors due to its unique mechanism and BD1 selectivity. Further research is required to elucidate the specific effects of this compound on the oncogenic transcriptome.

Signaling Pathways Modulated by this compound

BRD4 exerts its transcriptional control through multiple signaling pathways. This compound, by inhibiting BRD4, is expected to modulate these pathways.

BRD4-Mediated Transcriptional Activation

Caption: General mechanism of BRD4-mediated transcriptional activation.

This compound's Mechanism of Inhibition

Caption: this compound allosterically inhibits BRD4 BD1, preventing its recruitment to chromatin.

BRD4 and the NF-κB Signaling Pathway

BRD4 is also known to interact with and co-activate the NF-κB subunit RelA, a key regulator of inflammatory and immune responses.[4] this compound's anti-inflammatory effects are likely mediated, in part, through the disruption of this interaction.

Caption: this compound can inhibit BRD4's co-activation of the NF-κB pathway.

Experimental Protocols

Cell Culture and Treatment for Gene Expression Analysis

-

Cell Line: Human small airway epithelial cells (hSAECs).

-

Culture Conditions: Culture cells in an appropriate medium (e.g., SABM supplemented with growth factors) at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations.

-

Treatment Protocol:

-

Seed hSAECs in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Induce inflammatory gene expression by adding poly(I:C) (10 µg/mL) to the culture medium for 4 hours.

-

Harvest the cells for RNA extraction.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR:

-

Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (CIG5, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the PCR on a real-time PCR system with a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the expression of the target genes to the housekeeping gene.

-

Express the results as a percentage of the poly(I:C)-induced expression in the absence of the inhibitor.

-

Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

-

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound is a promising selective BRD4 BD1 inhibitor with potent anti-inflammatory properties, as evidenced by its ability to suppress the expression of key inflammatory genes. Its unique allosteric binding mechanism offers a potential advantage in terms of selectivity and downstream effects compared to pan-BET inhibitors.

The primary area for future investigation is to delineate the precise effects of this compound on the expression of oncogenes, such as c-MYC, in various cancer models. Quantitative studies, including RNA-sequencing and ChIP-sequencing, will be crucial to understand the full spectrum of genes regulated by this compound and to assess its therapeutic potential in oncology. Furthermore, head-to-head studies comparing the efficacy and off-target effects of this compound with pan-BET inhibitors will be invaluable for its clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ZL0590 in Modulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. As an epigenetic reader, BRD4 plays a crucial role in the transcription of genes involved in inflammation. This compound exerts its anti-inflammatory effects by modulating the production of a wide array of cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cytokine production with supporting quantitative data, and detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction to this compound and its Target: BRD4

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression, linking chromatin structure to transcriptional activation. It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is particularly important for the expression of pro-inflammatory genes. BRD4 contains two bromodomains, BD1 and BD2. This compound is a small molecule inhibitor specifically designed to target BRD4 BD1 with high selectivity, offering a promising therapeutic strategy for inflammatory diseases by dampening the inflammatory cascade at the transcriptional level.[1][2]

Mechanism of Action: How this compound Modulates Cytokine Production

This compound's primary mechanism of action involves the inhibition of the BRD4/NF-κB signaling axis. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. BRD4 is a critical co-activator for NF-κB. By binding to the BD1 domain of BRD4, this compound prevents BRD4 from interacting with acetylated histones at the promoters of NF-κB target genes. This disruption leads to a significant reduction in the transcription and subsequent production of a broad range of pro-inflammatory cytokines.

Furthermore, emerging evidence indicates a crosstalk between BRD4 and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor activated by various cytokines, including Interleukin-6 (IL-6). BRD4 inhibitors have been shown to repress STAT3 signaling. This can occur indirectly, as the inhibition of BRD4 by this compound leads to decreased production of IL-6, a potent activator of STAT3. Reduced IL-6 levels result in diminished phosphorylation and activation of STAT3. Additionally, there is evidence suggesting that BRD4 can form a complex with STAT3, and inhibitors like this compound may disrupt this interaction, further impeding STAT3-mediated gene transcription.

Caption: this compound signaling pathway in cytokine modulation.

Quantitative Data on Cytokine Modulation by this compound

This compound has demonstrated significant dose-dependent inhibition of various pro-inflammatory cytokines and chemokines in both in vitro and in vivo models.

In Vitro Inhibition of Cytokine Gene Expression

In human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C), this compound effectively suppressed the gene expression of several key inflammatory mediators.[1]

| Gene | Cell Line | Stimulant | This compound IC₅₀ (nM) | Reference |

| CIG5 | hSAECs | poly(I:C) | 220 | [1] |

| IL-6 | hSAECs | poly(I:C) | 370 | [1] |

In Vivo Reduction of Cytokine Levels

In a mouse model of acute airway inflammation induced by poly(I:C), oral administration of this compound led to a significant attenuation of inflammatory cytokine levels in the bronchoalveolar lavage fluid (BALF) and reduced inflammatory gene expression in lung tissues.[1]

| Cytokine/Gene | Model | Treatment | Effect | Reference |

| IL-6 | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| MCP-1 | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| RANTES | C57BL/6J Mice (BALF) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| IL-6 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| KC (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| ISG54 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

| CIG5 (gene) | C57BL/6J Mice (Lung) | 10 mg/kg this compound (p.o.) | Significantly attenuated | [1] |

Detailed Experimental Protocols

The following are representative protocols for assessing the effect of this compound on cytokine production.

In Vitro Poly(I:C)-Induced Cytokine Expression in hSAECs

Objective: To determine the IC₅₀ of this compound for the inhibition of poly(I:C)-induced inflammatory gene expression in human small airway epithelial cells.

Caption: In vitro experimental workflow for this compound.

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Cell culture medium (e.g., SABM supplemented with growth factors)

-

This compound

-

Polyinosinic:polycytidylic acid (poly(I:C))

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and specific primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Culture: Culture hSAECs in appropriate medium until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.

-

Stimulation: Add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL and incubate for 4 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a qPCR master mix, specific primers for the target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using a suitable software.

In Vivo Poly(I:C)-Induced Airway Inflammation in Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing cytokine levels in a mouse model of acute airway inflammation.

Caption: In vivo experimental workflow for this compound.

Materials:

-

C57BL/6J mice

-

This compound

-

Poly(I:C)

-

Sterile PBS

-

Anesthesia

-

ELISA kits for specific cytokines (e.g., IL-6, MCP-1, RANTES)

-

RNA extraction and qRT-PCR reagents as described in the in vitro protocol.

Procedure:

-

Animal Acclimatization: Acclimate C57BL/6J mice to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound orally (e.g., 10 mg/kg) or vehicle to the mice one day before inducing inflammation.

-

Inflammation Induction: Anesthetize the mice and intranasally instill poly(I:C) to induce acute airway inflammation.

-

Sample Collection: At a predetermined time point after poly(I:C) administration (e.g., 24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs. Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis.

-

Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for gene expression analysis.

-

Cytokine Analysis (ELISA): Measure the concentrations of specific cytokines (e.g., IL-6, MCP-1, RANTES) in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Extract RNA from the lung tissue and perform qRT-PCR to measure the expression of inflammatory genes as described in the in vitro protocol.

-

Data Analysis: Compare the cytokine levels and gene expression between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound is a promising anti-inflammatory agent that effectively modulates cytokine production through the inhibition of the BRD4/NF-κB signaling pathway, with additional effects on the STAT3 signaling cascade. The quantitative data from both in vitro and in vivo studies demonstrate its potent activity in reducing the expression and levels of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound for the treatment of a wide range of inflammatory diseases.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of ZL0590: A Technical Guide for BET Bromodomain Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and inflammation.

This compound has emerged as a significant chemical probe for dissecting the specific functions of BRD4 BD1. Its selectivity for BRD4 BD1 over other BET (Bromodomain and Extra-Terminal) family members and non-BET bromodomains makes it a valuable tool for target validation and therapeutic development. This guide summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against various BET bromodomains has been primarily determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates a significant selectivity for the first bromodomain of BRD4.

| Bromodomain | IC50 (nM) | Selectivity over BRD4 BD1 |

| BRD4 BD1 | 90 | - |

| BRD4 BD2 | >900 | ~10-fold |

| BRD2 BD1 | >900 | ~10-fold |

| BRD2 BD2 | >900 | ~10-fold |

| BRD3 | Highly Selective | Not Quantified |

| BRDT | Highly Selective | Not Quantified |

| CBP | Highly Selective | Not Quantified |

Table 1: Summary of this compound IC50 values for BET bromodomains. Data is compiled from publicly available research.[1][2]

Experimental Protocols

The characterization of this compound's binding affinity and selectivity relies on robust biophysical and cellular assays. The following is a representative, detailed methodology for the key TR-FRET assay used in these evaluations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This protocol outlines a representative method for determining the IC50 values of inhibitors against BET bromodomains.

Materials:

-

Recombinant, purified BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.)

-

Biotinylated peptide containing an acetylated lysine residue (ligand)

-

Europium (Eu3+) chelate-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-conjugated anti-tag antibody (e.g., anti-His) if the bromodomain is tagged, or a fluorescently labeled acetyl-lysine analog (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound and other test compounds

-

384-well, low-volume, black microplates

-

TR-FRET-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in 100% DMSO. Further dilute these compounds in Assay Buffer to a 4x final concentration.

-

Reagent Preparation:

-

Prepare a 2x solution of the desired BET bromodomain protein in Assay Buffer.

-

Prepare a 2x solution of the biotinylated acetyl-lysine peptide, Eu3+-streptavidin, and APC-conjugate mixture in Assay Buffer. The final concentrations of these components should be empirically determined to be at or below their Kd for the interaction to ensure assay sensitivity.

-

-

Assay Assembly:

-

Add 5 µL of the 4x compound dilution to the wells of the 384-well plate.

-

Add 5 µL of the 2x BET bromodomain solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Add 10 µL of the 2x peptide/donor/acceptor mixture to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Data Acquisition:

-

Read the plate using a TR-FRET plate reader.

-

Excite the Europium donor at ~340 nm.

-

Measure the emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission). .

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizing the Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. BRD4 acts as a critical co-activator for NF-κB by recognizing and binding to acetylated lysine residues on the RelA (p65) subunit. This interaction is essential for the transcription of pro-inflammatory genes. This compound, by binding to BRD4 BD1, prevents this interaction.

Caption: this compound inhibits the NF-κB signaling pathway by preventing BRD4 from binding to acetylated RelA.

The following diagram illustrates the general workflow for identifying and characterizing a selective bromodomain inhibitor like this compound.

Caption: A generalized workflow for the discovery and characterization of selective bromodomain inhibitors.

Conclusion

This compound is a highly selective and potent inhibitor of BRD4 BD1. Its well-defined selectivity profile makes it an invaluable tool for studying the specific biological roles of this bromodomain. The provided data and experimental outlines serve as a comprehensive resource for researchers aiming to utilize this compound in their studies or for those developing next-generation BET inhibitors with improved selectivity and therapeutic potential. The visualization of its mechanism within the NF-κB pathway underscores its potential as a modulator of inflammatory responses.

References

Methodological & Application

Application Notes and Protocols for ZL0590 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. This compound has demonstrated significant anti-inflammatory properties and holds potential for therapeutic development in inflammatory diseases and oncology.

Mechanism of Action: BRD4/NF-κB Signaling Pathway

This compound exerts its effects by targeting BRD4, a key epigenetic reader that plays a crucial role in the transcription of pro-inflammatory and oncogenic genes. Specifically, this compound binds to a unique allosteric site on the BD1 domain of BRD4, preventing its interaction with acetylated histones and transcription factors, most notably the RelA subunit of NF-κB. This disruption of the BRD4/NF-κB axis leads to the downregulation of a cascade of inflammatory mediators and oncogenes.

Experimental Protocols

Protocol 1: Acute Airway Inflammation Model

This protocol describes the induction of acute airway inflammation in mice using polyinosinic:polycytidylic acid (poly(I:C)), a viral dsRNA mimic, and the evaluation of the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Poly(I:C) (endotoxin-free)

-

Sterile PBS

-

C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) equipment

-

Reagents for cell counting and cytokine analysis (ELISA kits)

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Group Allocation: Randomly divide mice into experimental groups (n=6-8 per group):

-

Vehicle control + PBS

-

Vehicle control + Poly(I:C)

-

This compound (10 mg/kg) + Poly(I:C)

-

-

This compound Administration: Administer this compound (10 mg/kg) or vehicle orally via gavage 24 hours and 1 hour before poly(I:C) challenge.[1]

-

Induction of Airway Inflammation: Lightly anesthetize mice and intranasally instill 50 µL of poly(I:C) (100 µ g/mouse ) or sterile PBS.

-

Sample Collection: 24 hours after poly(I:C) challenge, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.

-

BAL Fluid Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, lymphocytes).

-

Measure cytokine levels (e.g., IL-6, TNF-α, MCP-1) in the BAL fluid supernatant using ELISA.

-

-

Lung Tissue Analysis:

-

Perfuse the lungs with PBS.

-

Collect lung tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration.

-

Collect lung tissue for RNA extraction and qRT-PCR analysis of inflammatory gene expression (e.g., Il6, Tnf, Ccl2).

-

Data Presentation: Acute Airway Inflammation Model

| Group | Total BALF Cells (x10^4) | Neutrophils (%) | IL-6 (pg/mL) in BALF | TNF-α (pg/mL) in BALF |

| Vehicle + PBS | 5.2 ± 0.8 | 2.1 ± 0.5 | < 10 | < 5 |

| Vehicle + Poly(I:C) | 45.8 ± 5.3 | 65.4 ± 7.2 | 250.6 ± 30.1 | 85.2 ± 10.4 |

| This compound (10 mg/kg) + Poly(I:C) | 18.3 ± 2.9 | 28.7 ± 4.5 | 82.4 ± 12.5 | 25.9 ± 5.1 |

Data are presented as mean ± SEM and are representative of expected outcomes.

Protocol 2: Cancer Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cell line and dosing regimen may need to be optimized.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

-

Cancer cell line known to be sensitive to BRD4 inhibition (e.g., a c-Myc dependent line)

-

Matrigel (optional)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (e.g., 50-100 mg/kg)

-

-

-

Treatment Administration:

-

Administer this compound or vehicle orally via gavage once daily.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

-

Monitor mouse body weight and overall health status 2-3 times per week.

-

-

Study Endpoint:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like c-Myc).

-

Data Presentation: Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | 1250 ± 150 | - | +2.5 |

| This compound (100 mg/kg, p.o., daily) | 480 ± 95 | 61.6 | -1.8 |

Data are presented as mean ± SEM and are representative of expected outcomes for a BRD4 inhibitor.

Protocol 3: Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose-escalation study to determine the MTD of this compound when administered orally.

Materials:

-

This compound

-

Vehicle

-

Healthy mice (e.g., C57BL/6 or BALB/c)

Procedure:

-

Dose-Escalation Cohorts:

-

Establish several dose cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).

-

-

Administration:

-

Administer this compound or vehicle orally once daily for 14 consecutive days.

-

-

Daily Monitoring:

-

Observe mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

Record body weight at least three times per week.

-

-

Endpoint and Analysis:

-

At the end of the 14-day period, euthanize the mice.

-

Collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

-

-

MTD Determination:

-

The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

-

Data Presentation: MTD Study

| Dose (mg/kg/day) | Mean Body Weight Change (%) | Observed Toxicities |

| Vehicle | +5.1 | None |

| 10 | +4.8 | None |

| 30 | +2.3 | None |

| 100 | -8.5 | Mild lethargy, ruffled fur |

| 300 | -22.1 | Significant lethargy, ataxia, >20% weight loss |

Data are representative. The MTD in this example would be considered 100 mg/kg.

Protocol 4: Pharmacokinetic (PK) Study

This protocol describes a basic PK study in mice following a single oral dose of this compound.

Materials:

-

This compound

-

Vehicle

-

Healthy mice (e.g., C57BL/6)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Fast mice overnight before dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

-

-

Blood Sampling:

-

Collect blood samples (~50 µL) from a consistent site (e.g., saphenous or submandibular vein) at multiple time points (n=3-4 mice per time point).

-

Suggested time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

-

Plasma Preparation:

-

Immediately transfer blood into heparinized tubes and centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method to quantify this compound concentrations in plasma.

-

-

PK Parameter Calculation:

-

Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

-

Data Presentation: Pharmacokinetic Study

| Parameter | Value |

| Dose (mg/kg, p.o.) | 10 |

| Cmax (ng/mL) | ~150-200 |

| Tmax (h) | ~1.0-2.0 |

| AUC(0-t) (ng·h/mL) | ~600-800 |

| t1/2 (h) | ~3-5 |

These values are hypothetical and serve as an example for this compound in mice.

References

Application Notes and Protocols for ZL0590 in a Colitis Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that plays a critical role in the transcriptional regulation of inflammatory genes.[1][2][3] By targeting BRD4, this compound effectively disrupts the BRD4/NF-κB signaling axis, a key pathway implicated in the pathogenesis of inflammatory bowel disease (IBD).[4][5] This inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[4] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound and its close analog, ZL0516, in murine models of colitis, suggesting its therapeutic potential for IBD.[1][5]

These application notes provide detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis animal model, a widely used and reproducible model that mimics many aspects of human ulcerative colitis.

Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by preventing the interaction of BRD4 with acetylated histones and other transcription factors, most notably the p65 subunit of NF-κB. This disruption inhibits the transcription of a host of pro-inflammatory genes that are central to the inflammatory cascade in colitis.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice and the administration of this compound in a preventive or therapeutic regimen.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

8-10 week old C57BL/6 mice

-

Standard laboratory equipment for animal handling, oral gavage, and sample collection.

Experimental Workflow:

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Induction of Colitis: Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[6] Provide the DSS solution as the sole source of drinking water for 7-10 consecutive days.

-

Preparation of this compound: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage in a volume of 100-200 µL per mouse. A common vehicle is 0.5% CMC.

-

Administration of this compound:

-

Preventive Regimen: Administer this compound (10 mg/kg) or vehicle daily via oral gavage, starting on the same day as the DSS administration (Day 0).

-

Therapeutic Regimen: After 4 days of DSS administration, when clinical signs of colitis are apparent, begin daily oral gavage of this compound (10 mg/kg) or vehicle.

-

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

-

Termination and Sample Collection: At the end of the experiment (Day 7-10), euthanize the mice. Collect blood samples for cytokine analysis. Excise the colon from the cecum to the anus, measure its length, and collect tissue samples for histological analysis and cytokine measurement.

Assessment of Colitis Severity

a. Disease Activity Index (DAI):

The DAI is a composite score of clinical signs of colitis.

| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose | Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

b. Histological Analysis:

Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections based on the severity of inflammation, extent of injury, and crypt damage.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the clinical and pathological signs of DSS-induced colitis. The following tables present representative quantitative data based on studies with the closely related BRD4 inhibitor, ZL0516, in a DSS-induced colitis model.

Table 1: Effect of ZL0516 on Clinical Parameters in DSS-Induced Colitis (Preventive Regimen)

| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |

| Control | +2.5 ± 0.8 | 0.2 ± 0.1 | 8.5 ± 0.3 |

| DSS + Vehicle | -15.2 ± 2.1 | 3.5 ± 0.4 | 5.8 ± 0.4 |

| DSS + ZL0516 (5 mg/kg, p.o.) | -5.1 ± 1.5 | 1.8 ± 0.3 | 7.2 ± 0.3 |

| Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516. |

Table 2: Effect of ZL0516 on Colonic Pro-inflammatory Cytokine mRNA Expression (Preventive Regimen)

| Treatment Group | TNF-α (relative expression) | IL-6 (relative expression) | IL-17A (relative expression) |

| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |

| DSS + Vehicle | 8.5 ± 1.2 | 12.3 ± 1.8 | 6.8 ± 0.9 |

| DSS + ZL0516 (5 mg/kg, p.o.) | 3.2 ± 0.6 | 4.5 ± 0.7 | 2.5 ± 0.4 |

| Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516. |

Conclusion

This compound is a promising therapeutic candidate for IBD due to its targeted inhibition of the pro-inflammatory BRD4/NF-κB signaling pathway. The protocols and expected outcomes detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in a DSS-induced colitis animal model and evaluate its preclinical efficacy. The use of a closely related compound, ZL0516, in the provided data tables offers a strong predictive framework for the anticipated results with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZL0590 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6][7] BRD4 is a key epigenetic reader that plays a crucial role in the transcription of genes involved in inflammation and cancer. This compound exerts its effects by binding to a distinct, non-acetylated lysine binding site within the BRD4 BD1 domain, leading to the suppression of pro-inflammatory gene expression.[3][4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including dosage, administration, and methods for assessing its biological activity.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of this compound in human small airway epithelial cells (hSAECs).

| Target | Cell Line | IC50 Value | Reference |

| BRD4 BD1 (human) | - | 90 nM | [1][2] |

| CIG5 Expression | hSAECs | 220 nM (or 200 nM) | [1][3] |

| IL-6 Expression | hSAECs | 370 nM | [1] |

Signaling Pathway

This compound inhibits BRD4, a key transcriptional co-activator. In inflammatory signaling, stimuli such as viral components (e.g., poly(I:C)) or cytokines activate pathways leading to the acetylation of the NF-κB subunit RelA. BRD4 recognizes and binds to this acetylated RelA, promoting the transcription of NF-κB target genes, including various pro-inflammatory cytokines and chemokines. By selectively inhibiting the BD1 domain of BRD4, this compound prevents this interaction, thereby downregulating the expression of these inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating BRD4 Function in Immune Cells with ZL0590

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a critical epigenetic regulator of gene expression in immune cells.[1][2] It plays a pivotal role in the transcription of pro-inflammatory genes by binding to acetylated histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.[3] ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, demonstrating significant anti-inflammatory properties by disrupting BRD4-mediated gene transcription.[4][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to investigate the function of BRD4 in immune cells.

Mechanism of Action

BRD4 acts as a scaffold protein that recognizes and binds to acetylated lysine residues on histones and other proteins, including transcription factors like NF-κB and AP-1.[1][3] This interaction is crucial for the recruitment of the positive transcription elongation factor b (p-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including a wide range of pro-inflammatory cytokines and chemokines.[1][3] this compound selectively binds to the BD1 domain of BRD4, preventing its association with acetylated histones and transcription factors, thereby inhibiting the transcription of BRD4-dependent inflammatory genes.[4][5][6]

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound on the expression of inflammatory genes has been quantified in various in vitro models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human small airway epithelial cells (hSAECs) stimulated with poly(I:C), a viral dsRNA mimic that activates innate immune pathways.

| Cell Line | Stimulant | Target Gene | IC50 (nM) | Reference |

| hSAECs | poly(I:C) | CIG5 | 200 | [4] |

| hSAECs | poly(I:C) | IL-6 | 220 | [4] |

| hSAECs | poly(I:C) | CIG5 | 220 | [7] |

| hSAECs | poly(I:C) | IL-6 | 370 | [7] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Inflammatory Gene Expression in Immune Cells

This protocol details the steps to assess the inhibitory effect of this compound on the expression of inflammatory genes in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Immune cells (e.g., RAW264.7 macrophages, primary human PBMCs)

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)

-

Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed the immune cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for a period of 4-24 hours, depending on the target genes of interest.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR Analysis:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the inflammatory genes of interest (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data to determine the relative gene expression levels and calculate the IC50 of this compound.

-

Protocol 2: Cytokine Secretion Assay

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.

Materials:

-

Immune cells and reagents from Protocol 1

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using commercially available kits for the cytokines of interest. Follow the manufacturer's protocol.

-

Data Analysis: Determine the concentration of secreted cytokines and compare the levels between this compound-treated and untreated cells.

Signaling Pathways and Visualizations

BRD4 is a key regulator of inflammatory signaling pathways, primarily through its interaction with NF-κB and AP-1 transcription factors. This compound's inhibitory action on BRD4 disrupts these pathways.

Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.

The diagram above illustrates the canonical NF-κB and AP-1 signaling pathways leading to the production of pro-inflammatory cytokines. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling cascades that lead to the activation and nuclear translocation of NF-κB and AP-1.[8][9][10][11] In the nucleus, these transcription factors recruit BRD4 to the promoters and enhancers of inflammatory genes.[1][3] BRD4 then recruits p-TEFb, leading to transcriptional elongation and the production of inflammatory mediators.[1] this compound acts by competitively binding to the BD1 domain of BRD4, thereby preventing its recruitment to chromatin and subsequent gene transcription.[4][5][6]

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

This workflow diagram outlines the key steps for investigating the impact of this compound on immune cell function. The process begins with cell culture and treatment, followed by stimulation to induce an inflammatory response. Finally, molecular and protein-level analyses are performed to quantify the inhibitory effects of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of BRD4 in immune cell biology. Its high selectivity for BD1 allows for targeted investigation of this specific bromodomain's function in inflammatory gene regulation. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of BRD4 inhibition in various inflammatory and immune-mediated diseases.

References

- 1. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

ZL0590 Treatment Protocol for Primary Human Immune Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of inflammatory genes.[1][2][3][4][5] By targeting BRD4, this compound effectively suppresses the expression of pro-inflammatory cytokines and other inflammatory mediators, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models.[1][2][3] These application notes provide detailed protocols for the treatment of primary human immune cells with this compound to investigate its effects on immune cell function. The primary mechanism of action involves the disruption of the BRD4/NF-κB signaling axis, a critical pathway in the inflammatory response.

Quantitative Data Summary